molecular formula C23H23ClN2O3 B297623 N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-(4-methoxy-2-methylphenyl)butanohydrazide

N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-(4-methoxy-2-methylphenyl)butanohydrazide

Cat. No. B297623
M. Wt: 410.9 g/mol
InChI Key: XAYLGFNAEXFZCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-(4-methoxy-2-methylphenyl)butanohydrazide, also known as CMH or compound 13, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CMH is a potent inhibitor of the enzyme PTP1B, which is involved in the regulation of insulin signaling and glucose metabolism.

Mechanism of Action

N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-(4-methoxy-2-methylphenyl)butanohydrazide is a potent inhibitor of the enzyme PTP1B, which is involved in the regulation of insulin signaling and glucose metabolism. By inhibiting PTP1B, N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-(4-methoxy-2-methylphenyl)butanohydrazide can enhance insulin signaling and improve glucose uptake in cells. N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-(4-methoxy-2-methylphenyl)butanohydrazide also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-(4-methoxy-2-methylphenyl)butanohydrazide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-(4-methoxy-2-methylphenyl)butanohydrazide can also reduce body weight, adiposity, and hepatic steatosis in these models. In addition, N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-(4-methoxy-2-methylphenyl)butanohydrazide has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-(4-methoxy-2-methylphenyl)butanohydrazide in lab experiments is its potent and specific inhibition of PTP1B. N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-(4-methoxy-2-methylphenyl)butanohydrazide is also relatively easy to synthesize and purify. However, one limitation of using N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-(4-methoxy-2-methylphenyl)butanohydrazide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

Several future directions for research on N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-(4-methoxy-2-methylphenyl)butanohydrazide include:
1. Investigating the potential therapeutic applications of N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-(4-methoxy-2-methylphenyl)butanohydrazide in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease.
2. Developing more water-soluble analogs of N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-(4-methoxy-2-methylphenyl)butanohydrazide for improved in vivo administration.
3. Investigating the mechanisms underlying the anti-inflammatory and anti-cancer properties of N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-(4-methoxy-2-methylphenyl)butanohydrazide.
4. Investigating the potential side effects of long-term N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-(4-methoxy-2-methylphenyl)butanohydrazide administration.
5. Investigating the potential synergistic effects of combining N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-(4-methoxy-2-methylphenyl)butanohydrazide with other therapeutic agents.

Synthesis Methods

The synthesis of N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-(4-methoxy-2-methylphenyl)butanohydrazide involves the condensation of 5-(4-chlorophenyl)-2-furaldehyde and 4-(4-methoxy-2-methylphenyl)-2-butanone with hydrazine hydrate in the presence of acetic acid. The resulting product is then purified through column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-(4-methoxy-2-methylphenyl)butanohydrazide has been extensively studied for its potential therapeutic applications in the treatment of obesity, type 2 diabetes, and other metabolic disorders. Several studies have shown that N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-(4-methoxy-2-methylphenyl)butanohydrazide can improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of these diseases. N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-(4-methoxy-2-methylphenyl)butanohydrazide has also been shown to have anti-inflammatory and anti-cancer properties.

properties

Product Name

N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-(4-methoxy-2-methylphenyl)butanohydrazide

Molecular Formula

C23H23ClN2O3

Molecular Weight

410.9 g/mol

IUPAC Name

N-[[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-4-(4-methoxy-2-methylphenyl)butanamide

InChI

InChI=1S/C23H23ClN2O3/c1-16-14-20(28-2)11-8-17(16)4-3-5-23(27)26-25-15-21-12-13-22(29-21)18-6-9-19(24)10-7-18/h6-15H,3-5H2,1-2H3,(H,26,27)

InChI Key

XAYLGFNAEXFZCJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC)CCCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OC)CCCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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